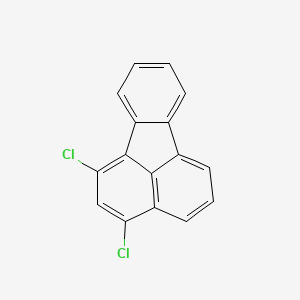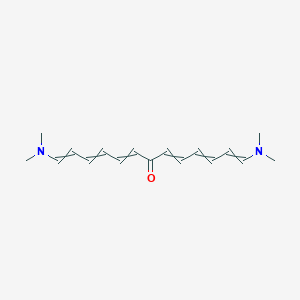
1,13-Bis(dimethylamino)trideca-1,3,5,8,10,12-hexaen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,13-Bis(dimethylamino)trideca-1,3,5,8,10,12-hexaen-7-one is a chemical compound with the molecular formula C₁₇H₂₄N₂O. It is known for its unique structure, which includes multiple double bonds and dimethylamino groups. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,13-Bis(dimethylamino)trideca-1,3,5,8,10,12-hexaen-7-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of dimethylamine with a tridecahexaenone precursor. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,13-Bis(dimethylamino)trideca-1,3,5,8,10,12-hexaen-7-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce more saturated compounds.
Scientific Research Applications
1,13-Bis(dimethylamino)trideca-1,3,5,8,10,12-hexaen-7-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,13-Bis(dimethylamino)trideca-1,3,5,8,10,12-hexaen-7-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,13-Bis(dimethylamino)trideca-1,3,5,8,10,12-hexaen-7-one: Similar in structure but with variations in the position or type of functional groups.
This compound: Another related compound with different substituents.
Uniqueness
This compound is unique due to its specific arrangement of double bonds and dimethylamino groups, which confer distinct chemical properties and reactivity. This makes it valuable for various applications in scientific research and industry.
Properties
CAS No. |
86093-85-8 |
|---|---|
Molecular Formula |
C17H24N2O |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1,13-bis(dimethylamino)trideca-1,3,5,8,10,12-hexaen-7-one |
InChI |
InChI=1S/C17H24N2O/c1-18(2)15-11-7-5-9-13-17(20)14-10-6-8-12-16-19(3)4/h5-16H,1-4H3 |
InChI Key |
YIJIBJODGCPIBA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC=CC=CC(=O)C=CC=CC=CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-1-[2-(2-methylimidazol-1-yl)ethyl]imidazole](/img/structure/B14417872.png)

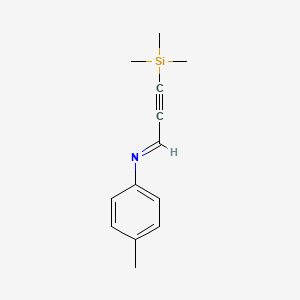
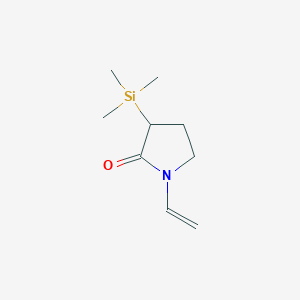
![2-Ethylidene-6-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14417896.png)
![1,2-Propanediol, 3-[(2-methoxyphenyl)methoxy]-](/img/structure/B14417914.png)
![2,3-Dihydro-1H-1lambda~6~-imidazo[2,1-b][1,3]thiazole-1,1-dione](/img/structure/B14417921.png)
![Diethyl {[(oxolan-2-yl)oxy]methyl}phosphonate](/img/structure/B14417927.png)
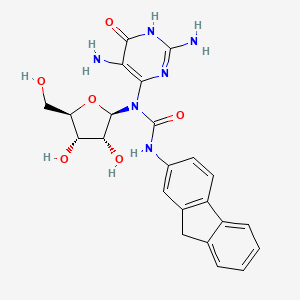
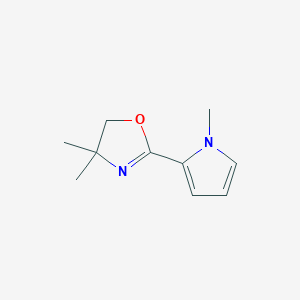
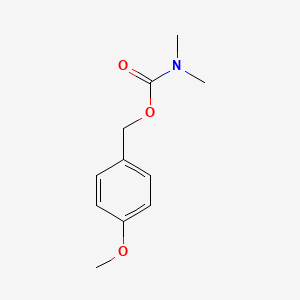
![N,N'-[Acridine-3,6-diylbis(oxyethane-2,1-diyl)]di(butan-1-amine)](/img/structure/B14417947.png)
